![molecular formula C11H15NO B071441 (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 177017-68-4](/img/structure/B71441.png)
(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine" has been reported through multiple step processes. For instance, an alternative synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which is structurally related, was achieved from 2-naphthoic acid through a sequence involving bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding the biologically active compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011).
Molecular Structure Analysis
Detailed studies on the molecular structure, including HF and B3LYP/6-311++G(d,p) comparative studies, have provided insights into the vibrational analysis of the compound. These studies include comprehensive FT-IR and FT-Raman spectra analyses, alongside molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigations. Such analyses offer profound insights into the vibrational assignments and conformational stability of the compound (Arivazhagan, Kavitha, & Subhasini, 2014).
Chemical Reactions and Properties
Chemical reactions involving (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives include a wide range of synthetic procedures that yield various biologically active and structurally diverse compounds. For example, a chemoenzymatic synthesis approach has been utilized for the production of (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, showcasing the versatility and adaptability of this chemical framework in synthesizing receptor agonists and other significant derivatives (Orsini, Sello, Travaini, & Gennaro, 2002).
Scientific Research Applications
Chemical Composition and Biological Activity
The chemical composition of secondary metabolites and their biological activities in various plants, including those related to (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, have been extensively studied. Extracts from plants such as Impatiens balsamina exhibit a range of biological activities, including antiallergic, antihypotensive, antitumor, antinociceptive, antioxidant, antirheumatoid, antimicrobial, and antifungal activities. These plants contain secondary metabolites like peptides, naphthoquinones (including 2-methoxy-1,4-naphthoquinone closely related to the compound of interest), polysaccharides, saponins, flavanoids, polyphenols, and tetrahydronaphthalene derivatives. Research highlights the potential of these compounds in neuroprotection and as a basis for developing new drugs due to their broad spectrum of biological activities (Zolotykh et al., 2022).
Potential in Drug Development
The compound's structural relatives, specifically tetrahydronaphthalene derivatives, show promise in drug development, particularly for neuropsychiatric disorders. For example, dopamine D2 receptor ligands, which share a pharmacophore with high affinity to the D2 receptor, have been explored for their therapeutic potential in treating schizophrenia, Parkinson's disease, depression, and anxiety. These studies reveal the critical structural elements necessary for high D2 receptor affinity, highlighting the relevance of such compounds in medicinal chemistry (Jůza et al., 2022).
Advanced Oxidation Processes
In environmental science, advanced oxidation processes (AOPs) have been employed to degrade nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. These processes effectively mineralize recalcitrant compounds, improving treatment schemes' efficacy. The research underscores the importance of developing technologies focused on the degradation of nitrogen-containing compounds, aligning with efforts to tackle pollution and environmental degradation (Bhat & Gogate, 2021).
NMR Spectroscopy in CO2 Capture
Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to study CO2 absorption in aqueous amine solutions relevant for post-combustion CO2 capture, demonstrating the technique's utility in analyzing chemical interactions at the molecular level. This research provides insight into the technical aspects and applications of NMR in understanding the behavior of amine-CO2-H2O systems, contributing to the development of efficient CO2 capture technologies (Perinu et al., 2014).
Mechanism of Action
Target of Action
Related compounds such as (2r,6r)-6-hydroxynorketamine (hnk) have been studied for their effects on protein expression in the hippocampus of depressed mice .
Mode of Action
Related compounds like (2r,6r)-hnk have been shown to affect the expression of proteins in the hippocampus of depressed mice . These compounds were administered once a day in the morning for 7 days .
Biochemical Pathways
Related compounds like (2r,6r)-hnk have been shown to affect proteins that are involved in long-term potentiation, g13 pathway, platelet activation pathway, and mapk signaling pathway . These proteins mainly have the functions of binding, biocatalysis, and transport, and mainly participate in cellular process, biological regulation process, biological metabolism process, and stress reaction process .
Pharmacokinetics
A related compound, transcon il-2 β/γ, was designed to improve pharmacokinetics by attaching a small methoxy polyethylene glycol (mpeg) moiety in the il-2rα binding site . This technology results in shielding of receptor binding and reduced renal clearance, blocking bioactivity while extending prodrug half-life .
Result of Action
Related compounds like (2r,6r)-hnk have been shown to affect the expression of proteins in the hippocampus of depressed mice .
properties
IUPAC Name |
(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASIYUSITZITPW-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@@H](CC2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511280 | |
Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177017-68-4 | |
Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.